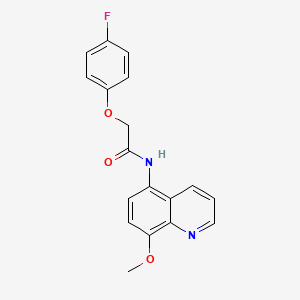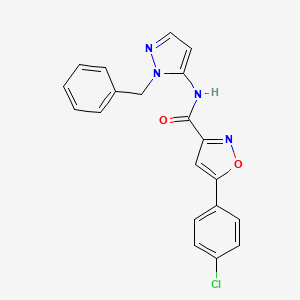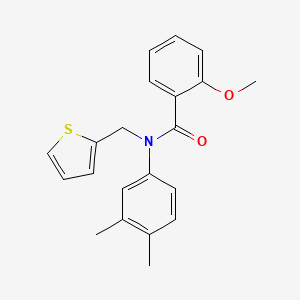
2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-フルオロフェノキシ)-N-(8-メトキシキノリン-5-イル)アセトアミドは、アセトアミド類に属する合成有機化合物です。フルオロフェノキシ基とメトキシキノリン部分を特徴とし、これらにより独自の化学的および生物学的特性が付与される可能性があります。
2. 製法
合成経路と反応条件
2-(4-フルオロフェノキシ)-N-(8-メトキシキノリン-5-イル)アセトアミドの合成は、一般的に以下の手順で行われます。
4-フルオロフェノキシ酢酸の生成: これは、4-フルオロフェノールとクロロ酢酸を水酸化ナトリウムなどの塩基の存在下で反応させることで実現できます。
8-メトキシキノリンの合成: これは、8-ヒドロキシキノリンを、炭酸カリウムなどの塩基の存在下でヨウ化メチルを使用してメチル化することによって合成できます。
カップリング反応: 最後のステップは、4-フルオロフェノキシ酢酸と8-メトキシキノリンを、N,N'-ジシクロヘキシルカルボジイミド (DCC) などのカップリング試薬を、4-ジメチルアミノピリジン (DMAP) などの触媒の存在下で使用してカップリングさせることです。
工業的製造方法
このような化合物の工業的製造方法では、収率、純度、およびコスト効率を向上させるために、上記の合成経路の最適化が頻繁に行われます。これには、連続フロー反応器、高度な精製技術、およびスケーラブルな反応条件の使用が含まれる場合があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、キノン誘導体の形成につながる可能性があります。
還元: 還元反応は、アセトアミド部分のカルボニル基を標的にし、アミン誘導体を生成する可能性があります。
置換: フルオロフェノキシ基は、特に塩基性条件下で、求核性芳香族置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が頻繁に使用されます。
置換: 水素化ナトリウム (NaH) やtert-ブトキシカリウム (KOtBu) などの塩基は、置換反応を促進できます。
主要な生成物
酸化: キノン誘導体。
還元: アミン誘導体。
置換: さまざまな置換フェノキシ誘導体。
4. 科学研究への応用
2-(4-フルオロフェノキシ)-N-(8-メトキシキノリン-5-イル)アセトアミドは、いくつかの科学研究への応用が考えられます。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学プローブまたは阻害剤としての可能性について調査されています。
医学: 治療の可能性、特に抗炎症剤または抗がん剤としての可能性について探求されています。
産業: 新素材の開発や化学製造における中間体として利用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide typically involves the following steps:
Formation of 4-fluorophenoxyacetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 8-methoxyquinoline: This can be synthesized from 8-hydroxyquinoline by methylation using methyl iodide in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves coupling 4-fluorophenoxyacetic acid with 8-methoxyquinoline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety, potentially yielding amine derivatives.
Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
2-(4-フルオロフェノキシ)-N-(8-メトキシキノリン-5-イル)アセトアミドの作用機序は、その特定の生物学的標的に依存します。酵素、受容体、または他のタンパク質と相互作用して、その活性を調節する可能性があります。メトキシキノリン部分は、核酸やタンパク質への結合に関与している可能性があり、一方、フルオロフェノキシ基は、その結合親和性または特異性を高める可能性があります。
6. 類似化合物の比較
類似化合物
- 2-(4-クロロフェノキシ)-N-(8-メトキシキノリン-5-イル)アセトアミド
- 2-(4-ブロモフェノキシ)-N-(8-メトキシキノリン-5-イル)アセトアミド
- 2-(4-メチルフェノキシ)-N-(8-メトキシキノリン-5-イル)アセトアミド
独自性
2-(4-フルオロフェノキシ)-N-(8-メトキシキノリン-5-イル)アセトアミドは、フッ素原子の存在により、その化学反応性、生物活性、薬物動態特性に大きな影響を与える可能性があるため、独自性があります。フッ素原子は、しばしば化合物の代謝安定性と膜透過性を高め、創薬において貴重なものとなります。
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide
- 2-(4-bromophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide
- 2-(4-methylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide
Uniqueness
2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms often enhance the metabolic stability and membrane permeability of compounds, making them valuable in drug design.
特性
分子式 |
C18H15FN2O3 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC名 |
2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-9-8-15(14-3-2-10-20-18(14)16)21-17(22)11-24-13-6-4-12(19)5-7-13/h2-10H,11H2,1H3,(H,21,22) |
InChIキー |
VZBFFBHHFWANCS-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)NC(=O)COC3=CC=C(C=C3)F)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-methylbenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide](/img/structure/B11331065.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11331073.png)
![Methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11331079.png)
![5-chloro-3,6-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11331081.png)
methanone](/img/structure/B11331083.png)
![(5Z)-1-butyl-5-[5-(3,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11331084.png)
![ethyl 4-(4-methylphenyl)-2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11331088.png)
![N-(3-acetylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11331096.png)
![N-Benzyl-3-({2-phenylimidazo[1,2-A]pyrazin-3-YL}amino)benzamide](/img/structure/B11331104.png)
![1-[(2-fluorobenzyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B11331116.png)

![N-benzyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11331128.png)


